(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone
Description
Propriétés
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c20-16-6-2-1-5-15(16)18-21-17(27-22-18)12-14-4-3-7-24(13-14)19(25)23-8-10-26-11-9-23/h1-2,5-6,14H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYPNHGOOXNRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Heterocyclic Core: The 1,2,4-oxadiazole in the target compound is more electron-deficient compared to the 1,2,3-triazole in ’s analog and the isoxazole in ’s compound. This property enhances stability and influences binding affinity in medicinal chemistry applications.
Substituent Effects: The 2-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.
Functional Groups: The morpholino methanone moiety, shared by the target compound and ’s analog, enhances solubility due to morpholine’s hydrophilic nature. This group is absent in ’s compound, which instead relies on a piperidine ring for conformational flexibility.
Crystal Packing and Hydrogen Bonding: ’s compound exhibits intermolecular C–H···F and C–H···O interactions, stabilizing its crystal lattice . The target compound’s fluorine and morpholino groups may participate in similar interactions, though the oxadiazole’s planarity could lead to distinct packing patterns.
Q & A
Basic: What are the critical steps and considerations in synthesizing (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone?
Synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole ring followed by coupling with the piperidine-morpholino methanone backbone. Key considerations include:
- Controlled conditions : Use of catalysts (e.g., palladium for cross-coupling) and precise temperature/pH control to optimize intermediate formation .
- Purification : Column chromatography or recrystallization to isolate intermediates, validated via HPLC for purity (>95%) .
- Analytical validation : NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity at each stage .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the 2-fluorophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and morpholino moiety (δ ~3.5–3.7 ppm for CH₂-O) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₄FN₃O₃: 397.18 g/mol) .
- X-ray crystallography : For resolving stereochemistry and crystal packing, if single crystals are obtainable .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
SAR strategies include:
- Substituent variation : Modifying the 2-fluorophenyl group (e.g., replacing F with Cl or CF₃) to assess impact on target binding .
- Scaffold optimization : Testing analogues with alternative heterocycles (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) to enhance metabolic stability .
- Pharmacokinetic profiling : Measuring logP (via shake-flask method) and metabolic stability in liver microsomes to prioritize candidates .
Advanced: How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?
Methodological approaches:
- Assay standardization : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Target specificity screening : Use kinase/GPCR panels to identify off-target effects that may skew results .
- Data normalization : Compare activities against a reference compound (e.g., staurosporine for kinase inhibition) to calibrate potency .
Advanced: What computational strategies are effective in elucidating the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets) .
- MD simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .
- QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .
Advanced: How can reaction yields be optimized during the synthesis of the 1,2,4-oxadiazole intermediate?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve cyclization efficiency .
- Catalyst screening : Test ZnCl₂ or CuI for oxadiazole ring closure, monitoring via TLC .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
Advanced: What methodologies are recommended for assessing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis .
- Plasma stability assay : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks; monitor polymorphic transitions via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
